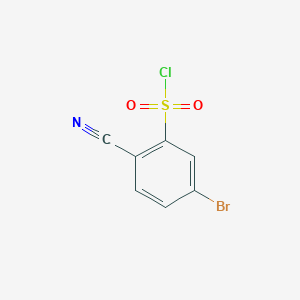

5-Bromo-2-cyanobenzene-1-sulfonyl chloride

CAS No.: 1257415-88-5

Cat. No.: VC2599400

Molecular Formula: C7H3BrClNO2S

Molecular Weight: 280.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1257415-88-5 |

|---|---|

| Molecular Formula | C7H3BrClNO2S |

| Molecular Weight | 280.53 g/mol |

| IUPAC Name | 5-bromo-2-cyanobenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C7H3BrClNO2S/c8-6-2-1-5(4-10)7(3-6)13(9,11)12/h1-3H |

| Standard InChI Key | BPGQSAVORPJKIJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)S(=O)(=O)Cl)C#N |

| Canonical SMILES | C1=CC(=C(C=C1Br)S(=O)(=O)Cl)C#N |

Introduction

Chemical Properties

Basic Information

5-Bromo-2-cyanobenzene-1-sulfonyl chloride is characterized by the molecular formula C₇H₃BrClNO₂S and a molecular weight of 280.53 g/mol . The compound features a benzene core with three key functional groups that contribute to its chemical reactivity and applications in synthetic chemistry.

Table 1: Structural Information for 5-Bromo-2-cyanobenzene-1-sulfonyl chloride

| Parameter | Value |

|---|---|

| CAS Number | 1257415-88-5 |

| Molecular Formula | C₇H₃BrClNO₂S |

| Molecular Weight | 280.53 g/mol |

| IUPAC Name | 5-bromo-2-cyanobenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C7H3BrClNO2S/c8-6-2-1-5(4-10)7(3-6)13(9,11)12/h1-3H |

| Standard InChIKey | BPGQSAVORPJKIJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)S(=O)(=O)Cl)C#N |

Structural Characteristics

The molecule features a benzene ring with three substituents positioned in a specific arrangement that influences its reactivity patterns. The presence of the electron-withdrawing cyano and sulfonyl chloride groups creates an electron-deficient aromatic system, while the bromine substituent provides a valuable handle for further functionalization through various cross-coupling reactions .

Physical Properties

While detailed experimental physical property data is limited in the available literature, computational predictions suggest 5-Bromo-2-cyanobenzene-1-sulfonyl chloride exists as a solid at room temperature. Structurally similar compounds typically exhibit high melting points due to their molecular weight and intermolecular interactions . The compound is also likely to have limited water solubility but good solubility in common organic solvents such as dichloromethane and tetrahydrofuran.

Synthesis and Preparation

Industrial Production

Industrial production of 5-Bromo-2-cyanobenzene-1-sulfonyl chloride follows similar synthetic pathways to laboratory methods but employs scaled-up processes with optimized reaction conditions. Manufacturing typically uses high-purity reagents and carefully controlled reaction parameters to ensure consistent quality and yield. The process may involve specialized equipment for handling corrosive reagents such as thionyl chloride and for managing potential hazards associated with the exothermic reactions involved in the synthesis.

| Parameter | Details |

|---|---|

| GHS Pictograms | GHS07, GHS05 |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage H302: Harmful if swallowed H312: Harmful in contact with skin H335: May cause respiratory irritation H332: Harmful if inhaled |

| UN Number | 3261 |

| Transport Class | 8 (Corrosive substances) |

| Packing Group | II |

Health Hazards

The primary health hazards associated with 5-Bromo-2-cyanobenzene-1-sulfonyl chloride include:

-

Corrosivity: The compound can cause severe skin burns and serious eye damage due to the reactive sulfonyl chloride group that readily hydrolyzes in contact with moisture on skin or in eyes .

-

Respiratory tract irritation: Inhalation of dust or vapors can irritate the respiratory system, potentially leading to coughing, wheezing, and shortness of breath .

-

Systemic toxicity: The compound is harmful if swallowed or absorbed through the skin, with potential for systemic toxic effects .

Applications in Chemical Research and Industry

Synthetic Intermediates

The primary application of 5-Bromo-2-cyanobenzene-1-sulfonyl chloride is as a versatile synthetic intermediate in organic chemistry. Its three functional groups provide multiple reactive sites for chemical transformations:

-

The sulfonyl chloride group readily undergoes nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates respectively.

-

The bromine substituent serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi couplings, enabling carbon-carbon bond formation .

-

The cyano group can be transformed into various other functionalities, including carboxylic acids, amides, and tetrazoles, expanding the structural diversity accessible from this starting material.

Pharmaceutical Applications

In pharmaceutical research, 5-Bromo-2-cyanobenzene-1-sulfonyl chloride and its derivatives have potential applications in:

-

Synthesis of sulfonamide-based drugs, which represent an important class of pharmaceuticals with applications as antibacterial agents, diuretics, and antidiabetic medications .

-

Development of enzyme inhibitors, where the sulfonamide functionality can interact with zinc-containing enzymes, such as carbonic anhydrase .

-

Preparation of kinase inhibitors, leveraging the structural features and hydrogen-bonding capabilities of derivatives obtained from this compound.

Materials Science

The compound's ability to form conjugated systems through appropriate transformations makes derivatives of 5-Bromo-2-cyanobenzene-1-sulfonyl chloride potentially useful in materials science applications, particularly in the development of organic electronic materials and photovoltaics .

Comparative Analysis

Structural Isomers and Related Compounds

Several structural isomers and related compounds of 5-Bromo-2-cyanobenzene-1-sulfonyl chloride exist, each with distinct properties and applications based on their substitution patterns.

Table 3: Comparison of 5-Bromo-2-cyanobenzene-1-sulfonyl chloride with Related Compounds

| Compound | CAS Number | Molecular Formula | Key Structural Differences | Notable Properties |

|---|---|---|---|---|

| 5-Bromo-2-cyanobenzene-1-sulfonyl chloride | 1257415-88-5 | C₇H₃BrClNO₂S | Reference compound | Multi-functional synthetic intermediate |

| 4-Bromo-2-cyanobenzene-1-sulfonyl chloride | 431046-20-7 | C₇H₃BrClNO₂S | Bromine at position 4 instead of 5 | Different electronic distribution affecting reactivity |

| 3-Bromo-4-cyanobenzene-1-sulfonyl chloride | 1201684-65-2 | C₇H₃BrClNO₂S | Bromine at position 3, cyano at position 4 | Different regioselectivity in substitution reactions |

| 5-Bromo-2-chlorobenzene-1-sulfonyl chloride | 81226-68-8 | C₆H₃BrCl₂O₂S | Chloro instead of cyano group at position 2 | Less electron-withdrawing effect, different reactivity pattern |

| 2-Bromo-4-cyanobenzene-1-sulfonyl chloride | 1098387-29-1 | C₇H₃BrClNO₂S | Bromine at position 2, cyano at position 4 | Altered steric environment around sulfonyl chloride |

The different substitution patterns significantly impact the electronic distribution within these molecules, affecting their reactivity, solubility, and application profiles . These structural variations provide synthetic chemists with a toolkit of related compounds that can be selected based on specific requirements for particular applications.

Reactivity Comparisons

The reactivity of 5-Bromo-2-cyanobenzene-1-sulfonyl chloride compared to its structural isomers exhibits interesting patterns:

-

The positioning of the cyano group ortho to the sulfonyl chloride in 5-Bromo-2-cyanobenzene-1-sulfonyl chloride creates unique electronic and steric effects that influence the reactivity of the sulfonyl chloride group .

-

The meta-relationship between the bromine and cyano groups in this compound affects the electronic distribution differently compared to compounds where these groups have para or ortho relationships .

-

The combined electron-withdrawing effects of the cyano and sulfonyl chloride groups make the remaining positions on the benzene ring particularly susceptible to nucleophilic attack, as opposed to electrophilic aromatic substitution .

Current Research and Development

Synthetic Methodology Advancements

Recent research involving 5-Bromo-2-cyanobenzene-1-sulfonyl chloride and related compounds focuses on:

-

Development of milder and more selective methods for introducing the sulfonyl chloride functionality.

-

Exploration of selective cross-coupling reactions that can proceed in the presence of multiple reactive functional groups.

-

Green chemistry approaches to reduce the environmental impact of synthesis, including alternatives to traditional chlorinating agents like thionyl chloride and phosphorus pentachloride .

Applications in Medicinal Chemistry

In medicinal chemistry, ongoing research examines:

-

The utility of sulfonamide derivatives obtained from 5-Bromo-2-cyanobenzene-1-sulfonyl chloride as potential enzyme inhibitors.

-

Structure-activity relationship studies of derivatives to optimize biological activity and pharmacokinetic properties.

-

Application in fragment-based drug discovery approaches, where the multiple functional groups provide starting points for growing molecular fragments into lead compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume